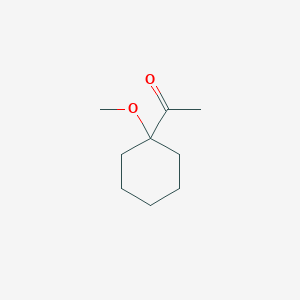

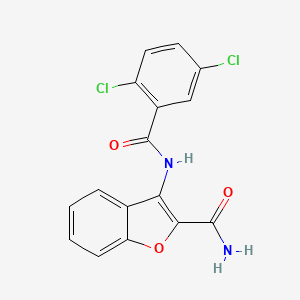

![molecular formula C22H20N4O2 B2579115 benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate CAS No. 127136-96-3](/img/structure/B2579115.png)

benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is a chemical compound that contains a benzotriazole moiety . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as this compound, involves a variety of reactions . Benzotriazol-1-yl-carboximidamides, for example, are obtained and then reacted smoothly with acyl chlorides to give N-acyl benzotriazol-1-yl-carboximidamides . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines are also easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a benzotriazole moiety and a carbamate group . The benzotriazole moiety is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique reactivity . They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . They can also react with a variety of other compounds, such as acyl chlorides and electron-rich alkenes .Applications De Recherche Scientifique

Peptide Synthesis and Mimetics

Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, as a variant of N-(Protected α-aminoacyl)benzotriazoles, is a potent acylating agent used in the synthesis of peptides and their mimetics and conjugates. This application is crucial in the development of peptide-based therapeutics and biomolecular research (Küçükbay & Buğday, 2014).

Antibacterial Applications

Research has shown that certain benzotriazole derivatives, including this compound, possess moderate antibacterial activities. These properties are significant for developing new antibacterial agents and understanding their mechanisms (Xiao, 2000).

Corrosion Inhibition

In the field of materials science, benzotriazole derivatives have been used as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness in protecting metals from corrosion is important for extending the life of metal components in various industries (Tamil Selvi, Raman, & Rajendran, 2003).

Gas-phase Thermolysis

The gas-phase thermolysis of benzotriazole derivatives, including this compound, is studied for its kinetic and mechanistic aspects. These studies are pivotal in understanding the thermal behavior and stability of these compounds (Dib et al., 2004).

Photocarboxylation in Organic Synthesis

Research on the photocarboxylation of benzylic C–H bonds with CO2 highlights the utility of benzotriazole derivatives in organic synthesis, particularly in transformations involving CO2 and creating carboxylic acids under metal-free conditions (Meng et al., 2019).

Propriétés

IUPAC Name |

benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZJKIMJEGGQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

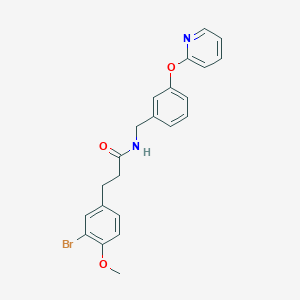

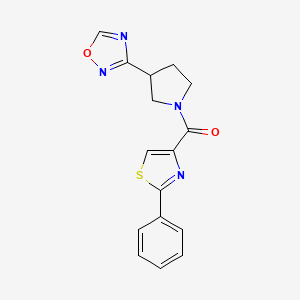

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

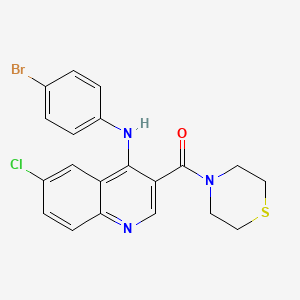

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

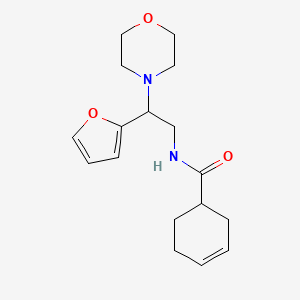

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

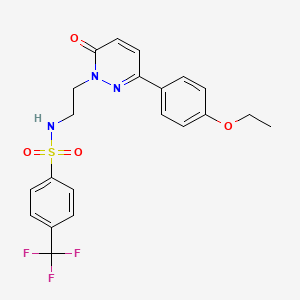

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)

![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)